molecular formula C22H40BF3IN B2560424 Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide CAS No. 2514705-27-0

Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide

Cat. No.: B2560424
CAS No.: 2514705-27-0
M. Wt: 513.28
InChI Key: NPQNXIMGPHKQKG-UHFFFAOYSA-N
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Description

Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide is a chemical compound with the molecular formula C22H40BF3IN and a molecular weight of 513.28 g/mol . This compound is known for its unique structure, which includes a tetrabutylazanium cation and a trifluoro(4-iodophenyl)boranuide anion. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide typically involves the reaction of tetrabutylammonium hydroxide with trifluoro(4-iodophenyl)borane. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to meet the required specifications .

Chemical Reactions Analysis

Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide involves its interaction with molecular targets through its boron and iodophenyl groups. The boron center can form stable complexes with other molecules, while the iodophenyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Tetrabutylazanium; trifluoro(4-iodophenyl)boranuide can be compared with other similar compounds, such as:

    Tetrabutylammonium trifluoroborate: Similar in structure but lacks the iodophenyl group.

    Tetrabutylammonium iodide: Contains the iodide ion but lacks the trifluoroborate group.

    Phenylboronic acid derivatives: Similar boron-containing compounds used in coupling reactions.

The uniqueness of this compound lies in its combination of the tetrabutylazanium cation and the trifluoro(4-iodophenyl)boranuide anion, which imparts distinctive chemical properties and reactivity .

Properties

IUPAC Name

tetrabutylazanium;trifluoro-(4-iodophenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H4BF3I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)5-1-3-6(11)4-2-5/h5-16H2,1-4H3;1-4H/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQNXIMGPHKQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)I)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BF3IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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